N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE
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Overview
Description
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of 2-aminobenzothiazole with phenylsulfanyl acetic acid derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide as the solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazole derivatives.
Scientific Research Applications
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and exhibit comparable biological activities.
2-phenylbenzothiazoles: These compounds are structurally similar and are also studied for their medicinal properties.
Uniqueness
N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research.
Properties
Molecular Formula |
C21H16N2OS2 |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide |
InChI |
InChI=1S/C21H16N2OS2/c24-20(23-21-22-17-13-7-8-14-18(17)26-21)19(15-9-3-1-4-10-15)25-16-11-5-2-6-12-16/h1-14,19H,(H,22,23,24) |
InChI Key |
PJLAOXCSUGQZFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)SC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)SC4=CC=CC=C4 |
Origin of Product |
United States |
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